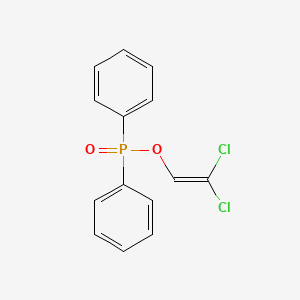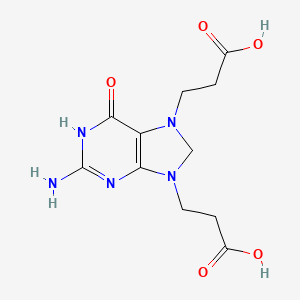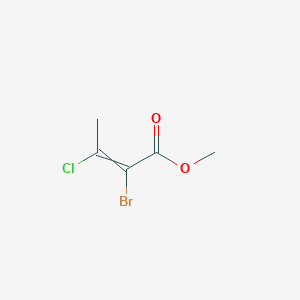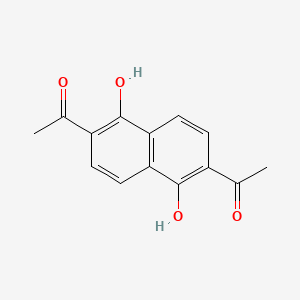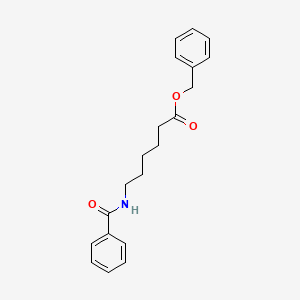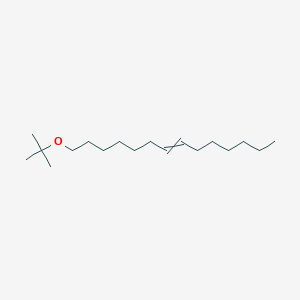
1-tert-Butoxytetradec-7-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butoxytetradec-7-ene is an organic compound characterized by a long hydrocarbon chain with a tert-butoxy group attached to the seventh carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-tert-Butoxytetradec-7-ene can be synthesized through a series of organic reactions. One common method involves the alkylation of 1-tetradecene with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with temperatures ranging from 50°C to 100°C .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow microreactor systems. These systems offer enhanced efficiency and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions: 1-tert-Butoxytetradec-7-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products:
Oxidation: Alcohols, ketones.
Reduction: Alkanes.
Substitution: Various substituted hydrocarbons.
Applications De Recherche Scientifique
1-tert-Butoxytetradec-7-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which 1-tert-Butoxytetradec-7-ene exerts its effects involves interactions with molecular targets and pathways. The tert-butoxy group can participate in nucleophilic substitution reactions, while the hydrocarbon chain can engage in hydrophobic interactions with other molecules. These interactions can influence the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
1-Tetradecene: A hydrocarbon with a similar chain length but lacking the tert-butoxy group.
tert-Butyl Alcohol: Shares the tert-butoxy functional group but has a much shorter carbon chain
Uniqueness: 1-tert-Butoxytetradec-7-ene is unique due to the combination of its long hydrocarbon chain and the presence of a tert-butoxy group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
95713-45-4 |
|---|---|
Formule moléculaire |
C18H36O |
Poids moléculaire |
268.5 g/mol |
Nom IUPAC |
1-[(2-methylpropan-2-yl)oxy]tetradec-7-ene |
InChI |
InChI=1S/C18H36O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-19-18(2,3)4/h10-11H,5-9,12-17H2,1-4H3 |
Clé InChI |
DTPGFQPDCICPEB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CCCCCCCOC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]oxirane](/img/structure/B14345249.png)
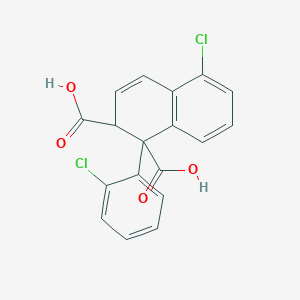
![N-[4-(Butane-1-sulfonyl)phenyl]-N'-(2-hydroxy-4-nitrophenyl)urea](/img/structure/B14345269.png)
![Methyl spiro[2.4]hepta-4,6-diene-1-carboxylate](/img/structure/B14345275.png)

![3-[([1,1'-Biphenyl]-4-yl)methylidene]oxolan-2-one](/img/structure/B14345287.png)

![Benzoic acid, 2-[(3-methylphenyl)amino]-3-nitro-](/img/structure/B14345292.png)
